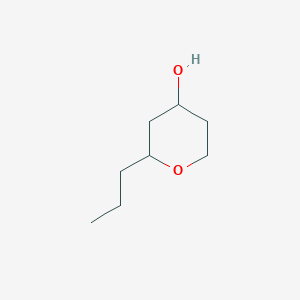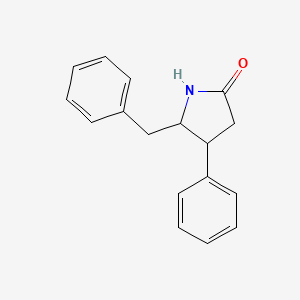
5-Benzyl-4-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-4-phenylpyrrolidin-2-one (5-BPP) is an organic compound derived from the pyrrolidinone family and is a cyclic ketone with a benzyl group and a phenyl group attached to the nitrogen atom. 5-BPP has a wide range of scientific applications, from drug synthesis to laboratory experiments.
Applications De Recherche Scientifique
Potential Antipsychotic Properties
- 5-Benzyl-4-phenylpyrrolidin-2-one, as a 2-phenylpyrrole derivative, shows promise in the development of antipsychotic medications. Specifically, its structure is similar to that of sultopride, a substituted benzamide with dopamine antagonistic activity. This compound is highlighted for its strong sodium-dependent binding to dopamine D-2 receptors, which is a critical feature in antipsychotic drugs (van Wijngaarden et al., 1987).
Metabolic Reactivity Studies
- Research on 1-benzylpyrrolidine, a related compound, involves the study of its metabolic reactivity, particularly the formation of cyanopyrrolidine derivatives. This work contributes to understanding the metabolic pathways and potential interactions of related compounds, such as 5-Benzyl-4-phenylpyrrolidin-2-one (Ho & Castagnoli, 1980).
Computational Studies in Material Synthesis
- Computational modeling has been used to explore the role of benzylpyrrolidine and its derivatives, including 5-Benzyl-4-phenylpyrrolidin-2-one, in directing the synthesis of microporous materials like AlPO-5. This research is crucial in material science for developing new catalysts and adsorbents (Gómez-Hortigüela et al., 2004).
Anticancer, DNA Binding, and Antibacterial Agents
- Derivatives of 2-phenylpyrroles, a category that includes 5-Benzyl-4-phenylpyrrolidin-2-one, have been synthesized and evaluated for their potential as anticancer, DNA binding, and antibacterial agents. This research is significant for the development of new therapeutic agents (Gupta et al., 2016).
Enantioselective Synthesis in Medicinal Chemistry
- The synthesis of 4-phenylpyrrolidin-2-one, which shares a similar structure with 5-Benzyl-4-phenylpyrrolidin-2-one, involves dynamic kinetic resolution, a process relevant in the enantioselective synthesis of medicinal compounds. This research provides insights into creating enantiomerically enriched compounds for pharmaceutical applications (Koszelewski et al., 2009).
Propriétés
IUPAC Name |
5-benzyl-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNYYURYXRQTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)
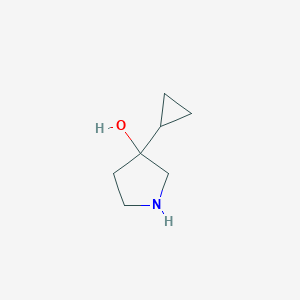
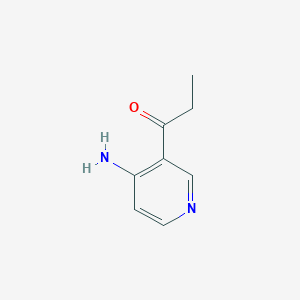
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)


![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
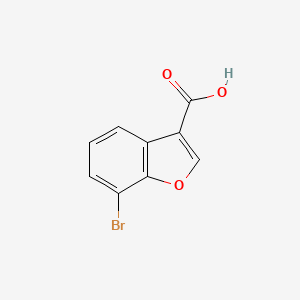
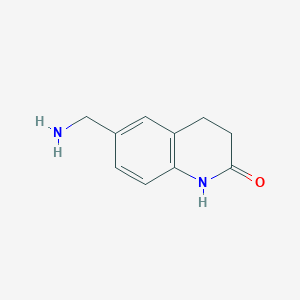
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)
